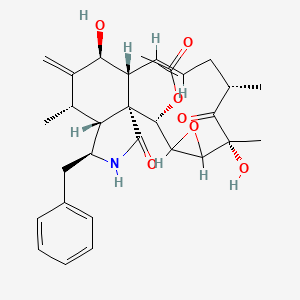
19,20-époxycytochalasine D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 19,20-Epoxycytochalasine D est un membre de la famille des cytochalasines, un groupe de métabolites fongiques connus pour leurs diverses activités biologiques. Ce composé a été isolé pour la première fois du champignon Xylaria hypoxylon et a depuis été étudié pour son activité cytotoxique puissante contre diverses lignées de cellules tumorales . Les cytochalasines, y compris la 19,20-Epoxycytochalasine D, sont connues pour affecter la morphologie et la division des cellules mammaliennes, inhiber la protéase du VIH-1 et présenter des propriétés antibiotiques et antitumorales .
Applications De Recherche Scientifique
19,20-Epoxycytochalasin D has several scientific research applications:
Mécanisme D'action
Target of Action
19,20-Epoxycytochalasin D is a cytochalasin, a group of microbial metabolites known for their pronounced biological activities . It has been found to show potent cytotoxic activity against tumor cell lines . The primary targets of 19,20-epoxycytochalasin D are these tumor cells, specifically the P-388 cell line .
Mode of Action
It is known that cytochalasins, including 19,20-epoxycytochalasin d, have effects on mammalian cell morphology and cell division . They are also known to inhibit HIV-1 protease .
Biochemical Pathways
Given its cytotoxic activity, it is likely that it interferes with pathways related to cell division and growth .
Result of Action
The primary result of the action of 19,20-epoxycytochalasin D is its cytotoxic effect on tumor cells . It has been found to show potent cytotoxic activity against the P-388 tumor cell line .
Orientations Futures
Analyse Biochimique
Biochemical Properties
19,20-Epoxycytochalasin D has been found to show potent cytotoxic activity against tumor cell lines It interacts with various enzymes and proteins, exerting its effects through these interactions
Cellular Effects
19,20-Epoxycytochalasin D has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell morphology and cell division . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 19,20-Epoxycytochalasin D involves binding interactions with biomolecules, leading to changes in gene expression . It can inhibit or activate enzymes, thereby exerting its effects at the molecular level .
Dosage Effects in Animal Models
The effects of 19,20-Epoxycytochalasin D vary with different dosages in animal models . At a dose of 100 mg/kg, this compound showed weak suppressive antiplasmodial activity and was toxic to animals .
Méthodes De Préparation
La 19,20-Epoxycytochalasine D est généralement isolée de sources fongiques, en particulier du champignon endophyte Xylaria cf. curta . Le processus d'isolement implique des extraits de fermentation de riz suivis d'une analyse spectroscopique approfondie, y compris la RMN 1D et 2D, la HRESIMS et la diffraction des rayons X
Analyse Des Réactions Chimiques
La 19,20-Epoxycytochalasine D subit diverses réactions chimiques, notamment l'oxydation et la réduction. La présence du groupe époxyde dans sa structure la rend réactive envers les nucléophiles, conduisant à des réactions d'ouverture de cycle . Les réactifs couramment utilisés dans ces réactions comprennent les acides et les bases forts, qui facilitent l'ouverture du cycle époxyde. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
4. Applications de la Recherche Scientifique
La 19,20-Epoxycytochalasine D a plusieurs applications de recherche scientifique :
Industrie : Ses propriétés antibiotiques en font un candidat pour le développement de nouveaux agents antimicrobiens.
5. Mécanisme d'Action
Le principal mécanisme d'action de la 19,20-Epoxycytochalasine D implique la perturbation des filaments d'actine dans les cellules mammaliennes . Cette perturbation entraîne des changements dans la morphologie cellulaire et inhibe la division cellulaire. Le composé induit également l'accumulation d'espèces réactives de l'oxygène (ROS) dans les cellules, contribuant à ses effets cytotoxiques . Les cibles moléculaires comprennent l'actine et d'autres protéines du cytosquelette, qui sont essentielles pour le maintien de la structure et de la fonction cellulaires .
Comparaison Avec Des Composés Similaires
La 19,20-Epoxycytochalasine D est unique parmi les cytochalasines en raison de la présence du groupe époxyde aux positions 19 et 20. Cette caractéristique structurale améliore sa réactivité et son activité biologique par rapport aux autres cytochalasines . Des composés similaires comprennent :
19,20-Epoxycytochalasine C : Un autre membre de la famille des cytochalasines avec des activités biologiques similaires.
18-Desoxy-19,20-Epoxycytochalasine C : Manque le groupe hydroxyle à la position 18, affectant sa réactivité et ses propriétés biologiques.
5,6-Dihydro-7-oxo-19,20-Epoxycytochalasine C : Contient des modifications supplémentaires qui modifient son comportement chimique et biologique.
Propriétés
IUPAC Name |
[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJRAYUHVRYTTH-SJPOVNCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of 19,20-epoxycytochalasin D?
A1: While a detailed spectroscopic characterization is not provided in the provided abstracts, 19,20-epoxycytochalasin D is a member of the cytochalasin family characterized by a complex polycyclic structure. It is structurally similar to 19,20-epoxycytochalasin C, which has a molecular formula of C30H37NO7 and a molecular weight of 523.61 g/mol. [] The "epoxy" designation in the name refers to an epoxide ring bridging carbons 19 and 20 within the molecule. A recent study has suggested a structural revision for 19,20-epoxycytochalasin D. [] More research is needed to fully elucidate its structure.
Q2: How does the structure of 19,20-epoxycytochalasin D relate to its biological activity?
A2: The presence of a hydroxyl group at the C7 position appears crucial for the biological activity of 19,20-epoxycytochalasin C. Oxidation of this hydroxyl group significantly reduces the compound's cytotoxicity, suggesting its importance in target binding or interaction. [] While the structure-activity relationship (SAR) for 19,20-epoxycytochalasin D has not been explicitly studied, the structural similarities within the cytochalasin family suggest that modifications to the core structure or functional groups could significantly impact activity and potency. [, ]
Q3: Have there been any studies on the in vitro and in vivo efficacy of 19,20-epoxycytochalasin D?
A3: While the provided abstracts do not detail specific in vivo studies on 19,20-epoxycytochalasin D, its isolation from various fungal species alongside other bioactive cytochalasins suggests potential therapeutic applications. [, , , ] Further research is needed to explore its efficacy in various biological systems and disease models.
Q4: Are there established analytical methods for detecting and quantifying 19,20-epoxycytochalasin D?
A4: The research indicates the use of chromatographic techniques, specifically liquid chromatography coupled with mass spectrometry (LC-MS/MS), for the isolation and identification of 19,20-epoxycytochalasin D and its metabolites. [] This technique allows for the separation, detection, and quantification of the compound from complex mixtures, like fungal extracts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)
![Methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B561959.png)
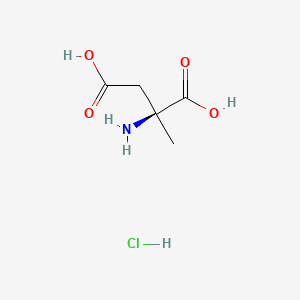
![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)
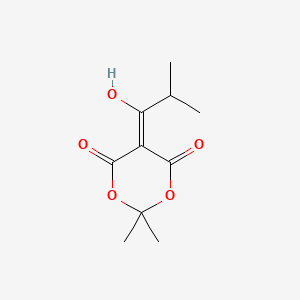
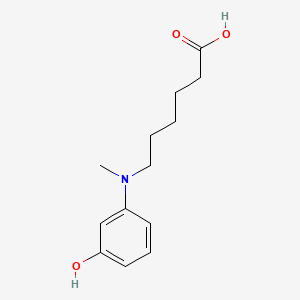
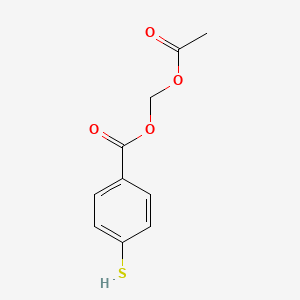
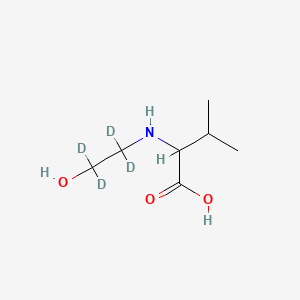
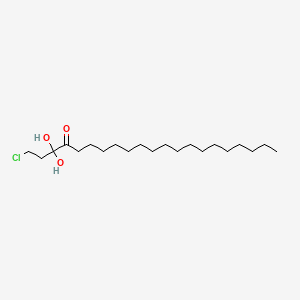
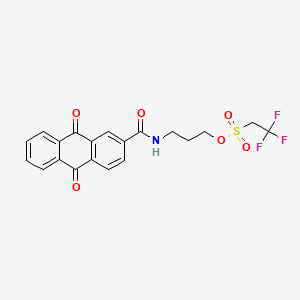
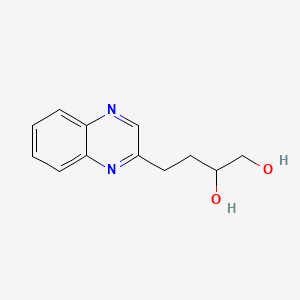
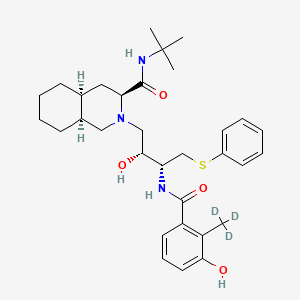
![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)
